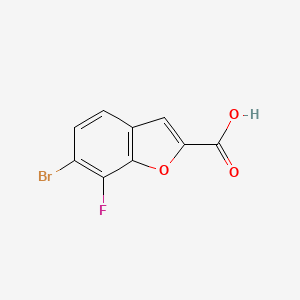

6-Bromo-7-fluorobenzofuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-7-fluorobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H4BrFO3 and a molecular weight of 259.03 . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The InChI code for 6-Bromo-7-fluorobenzofuran-2-carboxylic acid is1S/C9H4BrFO3/c10-5-2-1-4-3-6 (9 (12)13)14-8 (4)7 (5)11/h1-3H, (H,12,13) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

6-Bromo-7-fluorobenzofuran-2-carboxylic acid is a solid substance at ambient temperature . Its molecular weight is 259.03 .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

6-Bromo-7-fluorobenzofuran-2-carboxylic acid's utility in synthesis is highlighted by research on the selectivities in reactions of organolithium reagents with unprotected 2-halobenzoic acids. The study explores how different halobenzoic acids react with organolithium, showing the unique reactivity and potential applications in organic synthesis of bromo and fluoro substituted compounds (Gohier, Castanet, & Mortier, 2003).

Protective Groups in Synthesis

The importance of fluorobenzoyl groups, similar to the fluorobenzofuran moiety in 6-Bromo-7-fluorobenzofuran-2-carboxylic acid, is underscored in the synthesis of glycopeptides. Fluorobenzoyl groups are shown to suppress beta-elimination of O-linked carbohydrates, demonstrating their potential as protective groups in carbohydrate and glycopeptide synthesis (Sjölin & Kihlberg, 2001).

Photoinduced Reactions

The compound's relevance is also seen in studies on photoinduced C-F bond cleavage, where fluorinated quinolone compounds undergo heterolytic defluorination. This research provides insights into the photostability and phototoxicity of fluorinated compounds, with implications for the design of safer and more effective photoreactive materials (Fasani et al., 1999).

Non-Covalent Interactions

Further, the compound's role in the study of non-covalent interactions is evident in research on salt and co-crystal formation with different carboxylic acid derivatives. This work enhances understanding of the binding and structural properties of 6-Bromo compounds when interacting with carboxylic acids, showcasing the compound's utility in material science and crystallography (Jin et al., 2012).

Molecular Structure Analysis

Additionally, the synthesis and structural elucidation of similar compounds offer valuable insights into the chemistry of benzofurans. For example, the synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid through thermal cyclization and base-catalyzed hydrolysis contributes to the understanding of molecular structures and synthesis strategies (Mori et al., 2020).

Safety And Hazards

The safety information for 6-Bromo-7-fluorobenzofuran-2-carboxylic acid indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

6-bromo-7-fluoro-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFO3/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWBDFIZHMHZDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=C(O2)C(=O)O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2694991.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694994.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2694995.png)

![4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2694999.png)

![2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2695006.png)

![2-Chloro-N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]propanamide](/img/structure/B2695007.png)